molecular formula C22H26N2O3 B1614186 Ethyl 3-[2-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate CAS No. 898782-92-8

Ethyl 3-[2-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate

Cat. No. B1614186
M. Wt: 366.5 g/mol
InChI Key: HFOPEOMCHVEDKW-UHFFFAOYSA-N
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Description

Ethyl 3-[2-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate, also known as EMBB, is a compound used in various scientific research applications. It is a versatile molecule that is used for a variety of purposes, including as a synthetic intermediate, a catalyst, and a reagent. EMBB has been extensively studied by scientists due to its unique structure, reactivity, and potential applications.

Scientific Research Applications

  • Synthesis and Biological Activity : Research has been conducted on synthesizing derivatives of Ethyl 3-[2-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate and testing their biological activities. For example, studies have explored the synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrazine derivatives, showing potential in developing anti-inflammatory drugs (Abignente et al., 1992).

  • Proteinase Inhibition and Anticoagulant Effects : Some derivatives of Ethyl 3-[2-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate, like FOY, have been studied for their inhibitory effects on serine proteinases. These compounds have shown potential in acting as anticoagulants, inhibiting enzymes like thrombin and factor Xa (Ohno et al., 1980).

  • Antiplatelet and Antithrombotic Properties : Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) and its derivatives have been identified as potential antiplatelet agents. They have shown inhibitory effects on platelet aggregation, indicating their use in developing new antiplatelet drugs (Chen et al., 2008).

  • Chemical Synthesis and Structural Studies : Research has also focused on the synthesis of various chemical derivatives and studying their structural properties. This includes the synthesis and spectroscopic studies of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate, providing insights into the molecular structure and behavior of such compounds (Koca et al., 2014).

  • Gastroprotective Activities : Studies have explored the gastroprotective activity of related compounds, like ethyl-4-[(3,5-di-tert-butyl-2-hydroxybenzylidene)amino]benzoate, against gastric mucosal ulcers. This highlights the potential therapeutic applications of these compounds in treating gastrointestinal disorders (Halabi et al., 2014).

  • Applications in Liquid Crystalline Polysiloxanes : Some studies have synthesized monomers containing the ethyl benzoate function and investigated their properties as precursors for side-chain liquid crystalline polysiloxanes. This research indicates potential applications in material science and polymer chemistry (Bracon et al., 2000).

properties

IUPAC Name

ethyl 3-[2-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-3-27-22(26)18-9-6-8-17(15-18)21(25)20-10-5-4-7-19(20)16-24-13-11-23(2)12-14-24/h4-10,15H,3,11-14,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOPEOMCHVEDKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC=C2CN3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643866
Record name Ethyl 3-{2-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-[2-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate

CAS RN

898782-92-8
Record name Ethyl 3-{2-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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